molecular formula C11H10Cl2N2O2S B2828243 Ethyl 4-chloro-2-(chloromethyl)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate CAS No. 554439-97-3

Ethyl 4-chloro-2-(chloromethyl)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B2828243
CAS No.: 554439-97-3
M. Wt: 305.17
InChI Key: HEOJTPYNBOSOJO-UHFFFAOYSA-N
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Description

Ethyl 4-chloro-2-(chloromethyl)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate is a thieno[2,3-d]pyrimidine derivative characterized by a fused bicyclic system comprising a thiophene ring and a pyrimidine ring. Key structural features include:

  • Chlorine substituents at the 4-position (Cl) and 2-position (ClCH2), enhancing electrophilic reactivity.
  • Methyl group at the 5-position (5-Me), contributing to steric and electronic modulation.
  • Ethyl ester at the 6-position, common in medicinal chemistry for solubility and metabolic stability.

The molecular formula is C11H12Cl2N2O2S, with a molecular weight of 315.20 g/mol (calculated). It is typically stored under inert conditions at 2–8°C due to its reactive chloromethyl group .

Properties

IUPAC Name

ethyl 4-chloro-2-(chloromethyl)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10Cl2N2O2S/c1-3-17-11(16)8-5(2)7-9(13)14-6(4-12)15-10(7)18-8/h3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEOJTPYNBOSOJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(S1)N=C(N=C2Cl)CCl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of ethyl 4-chloro-2-(chloromethyl)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate typically involves multi-step reactions starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Thieno[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors, such as 2-aminothiophene derivatives, with formamide or other suitable reagents under acidic or basic conditions.

    Chlorination and Methylation:

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid (H2SO4) to form the ethyl ester.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

Ethyl 4-chloro-2-(chloromethyl)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro and chloromethyl groups can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions, leading to the formation of substituted thienopyrimidines.

    Oxidation and Reduction: The compound can be oxidized or reduced using reagents like potassium permanganate (KMnO4) or sodium borohydride (NaBH4), respectively, to yield different oxidation states or reduced forms.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Ethyl 4-chloro-2-(chloromethyl)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Biological Studies: It is used in studies to understand its interactions with biological macromolecules, such as proteins and nucleic acids, which can provide insights into its mechanism of action.

    Industrial Applications: The compound’s unique chemical properties make it useful in the synthesis of advanced materials and as an intermediate in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 4-chloro-2-(chloromethyl)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and chloromethyl groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The thieno[2,3-d]pyrimidine core can also interact with aromatic residues in the active site of enzymes, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Substituent Variations and Reactivity

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Reactivity Features Reference
Target Compound 4-Cl, 2-(ClCH2), 5-Me 315.20 Dual electrophilic sites (Cl and ClCH2) enable nucleophilic substitution (e.g., SN2 at ClCH2) .
Ethyl 4-chloro-5-methylthieno[2,3-d]pyrimidine-6-carboxylate 4-Cl, 5-Me 256.71 Single Cl at 4-position allows substitution (e.g., with amines or thiols) but lacks the reactive ClCH2 group .
Ethyl 4-(4-chlorophenylamino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate (14c) 4-(4-ClPhNH), 5-Me 345.82 Aryl amino group at 4-position enhances hydrogen bonding and π-stacking, influencing biological activity .
Ethyl 2-(4-hydroxyphenyl)-5-methyl-4-morpholinothieno[2,3-d]pyrimidine-6-carboxylate (IIIb) 4-morpholino, 2-(4-OHPh), 5-Me ~385.40 Morpholino substituent improves solubility; hydroxyl group enables conjugation .

Physical Properties

  • Melting Points: The target compound’s exact melting point is unreported, but analogs with ClCH2 groups (e.g., ) show m.p. ~138°C, while amino-substituted derivatives (e.g., 14c) melt at 174–176°C .
  • Solubility: The ethyl ester group enhances solubility in organic solvents (e.g., ethanol, DMF), whereas morpholino or aryl amino substituents improve aqueous solubility .

Biological Activity

Ethyl 4-chloro-2-(chloromethyl)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological effects, structure-activity relationships (SAR), and potential therapeutic applications of this compound.

  • Molecular Formula : C₁₇H₁₄Cl₂N₂O₂S₂
  • Molecular Weight : 413.34 g/mol
  • CAS Number : Not specified in the sources but can be derived from its structure.
  • Physical State : Solid

Synthesis and Structural Characteristics

The synthesis of thieno[2,3-d]pyrimidine derivatives typically involves multi-step reactions starting from simpler pyrimidine or thienopyrimidine precursors. The introduction of various substituents at specific positions on the pyrimidine ring can significantly influence the biological activity of the resulting compounds. For instance, the presence of electron-withdrawing groups like chlorine enhances anti-inflammatory properties by modulating enzyme activity related to inflammatory pathways .

1. Anti-inflammatory Effects

Recent studies have demonstrated that derivatives of thieno[2,3-d]pyrimidines exhibit potent anti-inflammatory properties. For example, compounds similar to this compound have shown significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is crucial in mediating inflammation.

  • In Vitro Studies : A study reported IC₅₀ values for COX-2 inhibition at approximately 0.04 μmol for certain pyrimidine derivatives, comparable to celecoxib, a standard anti-inflammatory drug .

2. Antimicrobial Activity

Another area of interest is the antimicrobial activity of this compound class. Research indicates that thieno[2,3-d]pyrimidines can exhibit broad-spectrum antimicrobial effects against various pathogens. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of nucleic acid synthesis.

3. Anticancer Potential

Preliminary studies suggest that this compound may also possess anticancer properties. In vitro assays have shown that certain derivatives inhibit cell proliferation in cancer cell lines by inducing apoptosis and blocking cell cycle progression.

Structure-Activity Relationships (SAR)

The biological activity of thieno[2,3-d]pyrimidines is closely related to their chemical structure. Key findings include:

  • Chloromethyl Group : Enhances reactivity and biological activity.
  • Methyl Substituents : Influence lipophilicity and membrane permeability.
  • Electron-Withdrawing Groups : Increase potency against specific biological targets like COX enzymes.

Case Studies

  • Anti-inflammatory Evaluation :
    • In a rat model of carrageenan-induced paw edema, thieno[2,3-d]pyrimidine derivatives exhibited significant reduction in edema comparable to indomethacin, a well-known anti-inflammatory agent.
    • ED₅₀ values for selected compounds ranged from 8.23 to 11.60 μM, indicating strong anti-inflammatory potential relative to established drugs .
  • Antimicrobial Testing :
    • Compounds were tested against various bacterial strains, showing effective inhibition zones and minimal inhibitory concentrations (MICs) comparable to standard antibiotics.

Q & A

Q. What are the established synthetic routes for Ethyl 4-chloro-2-(chloromethyl)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate?

Methodological Answer: The synthesis typically involves functionalizing the thieno[2,3-d]pyrimidine core. A common approach is nucleophilic substitution at the 2-position. For example:

  • Start with a pyrimidine precursor (e.g., 4-chloro-2-methylthio-5-pyrimidinecarbonitrile) and react it with a chloromethylating agent (e.g., chloroacetyl chloride) under reflux in ethanol with sodium carbonate as a base .
  • Monitor reaction progress via TLC (e.g., using Sulifol UV 254 plates) .
  • Isolate the product via evaporation, acidification, and recrystallization (e.g., using ethanol or ethyl acetate/hexane mixtures) .

Q. How is the compound characterized after synthesis?

Methodological Answer: Key characterization techniques include:

  • NMR Spectroscopy : Confirm substituent positions (e.g., chloromethyl at C2, methyl at C5) via 1^1H and 13^13C NMR.
  • X-ray Crystallography : Resolve crystal structure using SHELX programs for refinement, particularly to verify steric effects of the chloromethyl group .
  • Melting Point Analysis : Compare observed values (e.g., 168–176°C) with literature to assess purity .
  • Mass Spectrometry : Validate molecular weight (C10_{10}H9_9Cl2_2N2_2O2_2S, ~279.16 g/mol) via ESI-MS or MALDI-TOF .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

Methodological Answer:

  • Temperature Control : Reflux in ethanol (65–70°C) minimizes side reactions while ensuring complete substitution at the 2-position .
  • Catalyst Screening : Test Lewis acids (e.g., AlCl3_3) to accelerate chloromethylation; adjust catalyst loading (e.g., 0.03–0.05 mol%) to balance reactivity and byproduct formation .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) may enhance nucleophilicity of chloromethylating agents, but ethanol is preferred for solubility and ease of isolation .
  • Yield Variability : Substituent electronic effects (e.g., electron-withdrawing groups at C4) can reduce yields (82–97%); optimize stoichiometry (1.2–1.5 equiv. of chloromethylating agent) .

Q. How can structural ambiguities in thienopyrimidine derivatives be resolved?

Methodological Answer:

  • Hydrogen Bonding Analysis : Use graph set analysis (e.g., Etter’s formalism) to identify intermolecular interactions affecting crystal packing. For example, N–H···O bonds between carboxylate and pyrimidine groups may stabilize polymorphs .
  • Dynamic NMR Studies : Detect conformational flexibility of the chloromethyl group in solution via variable-temperature 1^1H NMR .
  • Comparative Crystallography : Compare X-ray structures of analogs (e.g., ethyl 4-chloro-5-methylthieno[2,3-d]pyrimidine-6-carboxylate) to identify steric clashes or bond angle distortions caused by the chloromethyl substituent .

Q. How can biological activity assays be designed for this compound?

Methodological Answer:

  • Kinase/HDAC Inhibition : Screen against recombinant kinases (e.g., EGFR, VEGFR) and histone deacetylases (HDACs) using fluorescence-based assays (IC50_{50} determination). Thienopyrimidine derivatives often exhibit dual inhibitory activity .
  • Cytotoxicity Testing : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with dose ranges of 1–100 µM. Include positive controls (e.g., doxorubicin) and validate results via flow cytometry for apoptosis markers .
  • SAR Studies : Synthesize analogs with modified substituents (e.g., morpholinomethyl at C2) to correlate structural features (e.g., Cl vs. F at C4) with activity .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or yields?

Methodological Answer:

  • Purity Verification : Re-crystallize the compound from multiple solvents (e.g., ethanol, acetonitrile) and compare melting points. Impurities (e.g., unreacted starting material) can depress observed values .
  • Cross-Validation : Use orthogonal techniques (e.g., HPLC with UV detection at 254 nm) to quantify purity. Discrepancies >2% require re-synthesis under controlled conditions .
  • Reaction Reproducibility : Document solvent batch, humidity, and stirring speed, as these can influence crystallization kinetics and yield .

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